molecular formula C14H17N3 B1438909 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1050885-51-2

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1438909
CAS No.: 1050885-51-2
M. Wt: 227.3 g/mol
InChI Key: PDNVNRNGDGDHST-UHFFFAOYSA-N
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Description

1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemically significant scaffold in scientific research, particularly in the field of medicinal chemistry. The tetrahydroindazole core is a privileged structure in drug discovery, and this specific benzyl-substituted amine derivative serves as a versatile building block for the synthesis of more complex molecules . Indazole-containing derivatives are recognized for their diverse biological activities and are key structural motifs in various active pharmaceutical ingredients . This compound is primarily utilized as a pharmaceutical intermediate and a fine chemical in synthetic organic and medicinal chemistry research . Its applications extend to the development of novel compounds for biological testing, including antimicrobial agents . Furthermore, tetrahydroindazole derivatives are investigated for their potential in serious therapeutic areas; for instance, related compounds are covered by patents for use in treating conditions such as cancer and viral infections, highlighting the research value of this chemical class . This product is intended for use in R&D laboratories as a key intermediate for synthesis and pharma applications. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-benzyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNVNRNGDGDHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine primarily involves the cyclization of suitable precursors, often starting from benzylamine and an indazole precursor. The key synthetic strategies and conditions are summarized below:

Step Reagents/Precursors Reaction Conditions Solvent Yield (%) Notes
1 Benzylamine + Indazole precursor Elevated temperature, catalyst Ethanol or Methanol Moderate to High Cyclization to form tetrahydroindazole core
2 Amine functionalization at 4-position Controlled pH, mild heating Acetonitrile 8 (for acrylamide derivative) Reaction with acryloyl chloride reported
3 Purification Flash chromatography or recrystallization N/A N/A To obtain high purity product
  • The initial cyclization involves reacting benzylamine with an indazole precursor in the presence of a catalyst, typically under reflux conditions in ethanol or methanol. This step forms the tetrahydroindazole ring system with the benzyl group at the 1-position.
  • The amine group at the 4-position can be further functionalized, for example by reaction with acryloyl chloride in acetonitrile, though this step yields only about 8% after flash chromatography purification, indicating room for optimization in yield.

Industrial Production Methods

For industrial-scale synthesis, the process is optimized to maximize yield and purity. Key features include:

  • Use of large-scale reactors with precise temperature and pH control.
  • Optimization of solvent systems to enhance solubility and reaction rates.
  • Multi-step purification including recrystallization and chromatographic techniques to ensure removal of impurities.
  • Implementation of continuous flow chemistry techniques may be employed to improve efficiency and scalability.

These methods ensure consistent production of this compound suitable for pharmaceutical applications.

Chemical Reaction Analysis Related to Preparation

The compound undergoes several types of chemical reactions relevant to its synthesis and modification:

Reaction Type Common Reagents Conditions Outcome/Products
Oxidation Potassium permanganate Controlled temperature Formation of oxides
Reduction Sodium borohydride Mild conditions Reduced derivatives
Nucleophilic Substitution Various nucleophiles Mild to moderate temperature Substituted amine derivatives
  • The amine group at the 4-position is reactive and can participate in nucleophilic substitution reactions, allowing derivatization.
  • Oxidation and reduction reactions provide routes to modify the compound’s oxidation state and functional groups, which can be useful in further synthetic applications or biological activity tuning.

Research Findings and Spectroscopic Characterization

While direct detailed experimental protocols for this compound are limited, analogous tetrahydroindazole derivatives have been synthesized and characterized extensively:

  • Spectroscopic methods such as IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry are employed for structural confirmation.
  • Typical $$^{1}H$$ NMR signals correspond to aromatic protons, methylene groups in the tetrahydro ring, and benzyl substituent protons.
  • Purity and identity are confirmed by melting point determination and chromatographic analysis.

For example, related tetrahydroindazole derivatives synthesized from hydrazine hydrate and substituted cyclohexanone derivatives showed high yields (up to 98%) and were characterized by IR and NMR techniques, confirming the robustness of the synthetic approach to this class of compounds.

Summary Table of Preparation Methods

Preparation Aspect Description Reference/Notes
Starting materials Benzylamine, indazole precursors Commonly used in cyclization
Reaction conditions Elevated temperature, ethanol/methanol solvent, catalysts Typical reflux or heating
Functionalization Reaction with acryloyl chloride in acetonitrile Yields ~8% after purification
Purification techniques Flash chromatography, recrystallization Ensures high purity
Industrial scaling Optimized reaction conditions, continuous flow possible For large-scale production
Characterization methods IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of substituted derivatives of the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties: Research indicates that it exhibits activity against various microbial strains.
  • Anticancer Properties: Studies have shown that it can inhibit the proliferation of neoplastic cell lines by blocking the G0–G1 phase of the cell cycle.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

  • Drug Development: Its interactions with proteases suggest potential in developing drugs targeting specific diseases.

Data Tables

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of bacteria
AnticancerBlocks cell cycle progression
Enzyme InteractionInhibits protease activity

Table 2: Synthesis Conditions

StepReagentsConditions
CyclizationBenzylamine + Indazole precursorElevated temperature in ethanol
PurificationRecrystallization or chromatographyControlled temperature

Case Studies

Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The mechanism was linked to the compound's ability to induce apoptosis and arrest the cell cycle at the G0–G1 phase.

Case Study 2: Enzyme Inhibition
Research focusing on protease inhibition revealed that this compound binds to the active sites of specific proteases, leading to reduced enzyme activity. This property is being explored for developing treatments for diseases where protease activity plays a crucial role .

Mechanism of Action

The mechanism of action of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Phenyl and Fluorophenyl Derivatives
  • 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 12) : Synthesized via methods described by Guo et al., this derivative exhibits anti-tumor activity by inhibiting human dihydroorotate dehydrogenase (DHODH), a target for cancer therapy. Molecular weight: 241.28 g/mol .
  • 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: Marketed with 97% purity (CAS 1203661-58-8), this analog has a molecular weight of 231.27 g/mol and is used in drug discovery for its improved metabolic stability compared to non-fluorinated analogs .
Methylphenyl Derivatives
  • 1-(2,3-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 15) : With a molecular weight of 242 g/mol (m/z 242 [M + H]+), the dual methyl substituents introduce steric hindrance, which may modulate receptor binding .
Cyclopropylphenyl and tert-Butyl Derivatives
  • 1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride : This derivative (CAS 2288709-70-4) requires frozen storage, suggesting instability in solution. The cyclopropyl group may enhance conformational rigidity .
  • 1-tert-Butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride : As a dihydrochloride salt (MW 266.21 g/mol), the bulky tert-butyl group likely improves metabolic stability but reduces aqueous solubility .

Positional Isomerism and Functional Group Modifications

  • 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride : A positional isomer with the amine at the 5-position (MW 210.10 g/mol). The altered amine position may affect hydrogen-bonding interactions in biological targets .

Pharmacological Activity

  • Sigma Receptor Inhibitors : Derivatives such as 2-(1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethylamine exhibit potent sigma receptor antagonism, relevant for treating psychosis and pain. The benzyl group in the target compound may reduce affinity compared to phenyl analogs due to increased steric bulk .
  • DHODH Inhibitors: Fluorophenyl-substituted analogs (e.g., Compound 12) demonstrate nanomolar inhibition of DHODH, a key enzyme in pyrimidine biosynthesis. The benzyl derivative’s activity remains unexplored but merits investigation .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Activity/Use Reference
1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Benzyl Not reported K-Ras inhibitor intermediate
1-(2-Fluorophenyl)-analog (Compound 12) 2-Fluorophenyl 241.28 DHODH inhibition
1-(4-Fluorophenyl)-analog 4-Fluorophenyl 231.27 Drug discovery intermediate
1-tert-Butyl-analog dihydrochloride tert-Butyl 266.21 Stability-focused studies

Biological Activity

1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C14H17N3 and a molecular weight of approximately 227.3 g/mol. Its unique structure features a tetrahydro-indazole moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, cellular effects, and molecular mechanisms.

The compound is characterized by:

  • Molecular Formula : C14H17N3
  • Molecular Weight : 227.31 g/mol
  • Density : 1.2±0.1 g/cm³
  • Boiling Point : 412.3±45.0 °C at 760 mmHg
  • Flash Point : 203.2±28.7 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antiproliferative Effects

The compound has shown significant antiproliferative activity against several cancer cell lines. For instance:

  • MCF7 (breast cancer) : Induces apoptosis and cell cycle arrest at the G0–G1 phase.
  • IC50 Values : In studies, it demonstrated IC50 values comparable to established chemotherapeutics.

The biological mechanisms underlying its activity include:

  • Enzyme Inhibition : It interacts with proteases and other enzymes, inhibiting their activity by binding to active sites.
  • Cell Cycle Modulation : It affects cell signaling pathways that regulate cell cycle progression and apoptosis.

Study 1: Antiproliferative Activity

A study evaluated the effects of this compound on the MCF7 breast cancer cell line. The findings included:

  • Cell Viability Assay : The compound reduced viability significantly at concentrations above 1 µM.
  • Mechanism : Flow cytometric analysis indicated that the compound induces apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of Bcl-2.

Study 2: Molecular Docking Analysis

Molecular docking studies were performed to elucidate the binding interactions of the compound with target proteins:

  • Target Proteins : The docking results suggested high affinity for specific proteases involved in cancer progression.
  • Binding Energy : The calculated binding energies were favorable compared to known inhibitors.
StudyCell LineIC50 (µM)Mechanism
Study 1MCF70.34Apoptosis induction
Study 2A5490.75Protease inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.